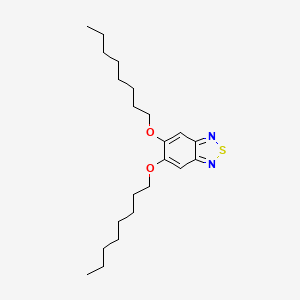

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

説明

Contextualization of Benzothiadiazole Derivatives as Electron-Deficient π-Conjugated Building Blocks

The 2,1,3-benzothiadiazole (B189464) (BT) core is a bicyclic molecule where a benzene (B151609) ring is fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This heterocyclic unit is inherently electron-deficient, making it an excellent acceptor (A) building block for the construction of D-A copolymers. rsc.org In this molecular design strategy, electron-rich (donor) and electron-deficient (acceptor) units are alternated along a polymer backbone. nih.gov This arrangement leads to intramolecular charge transfer, which effectively narrows the material's bandgap and allows for broad absorption of the solar spectrum, a crucial feature for efficient organic solar cells. nih.govnih.gov

The electron-withdrawing nature of the BT unit is fundamental to its function. It has been widely incorporated into numerous high-performance polymers for organic electronics. rsc.orgresearchgate.net The development of polymers based on BT and its derivatives has been a significant driving force behind the increasing efficiency of organic electronic devices over the past two decades. These materials have demonstrated promising performance as the active layers in both OPVs and OFETs. researchgate.netdntb.gov.ua

Significance of Alkoxy Functionalization for Solubility and Planarity in 2,1,3-Benzothiadiazole Systems

While the core BT unit provides the necessary electronic properties, its practical application in solution-processable devices requires modification. Attaching flexible side chains is a common strategy to improve the solubility of conjugated polymers in organic solvents. Alkoxy chains, such as the octyloxy groups in 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole, are frequently used for this purpose. uhasselt.benih.gov Enhanced solubility is critical for fabricating uniform, large-area thin films using techniques like spin-coating or printing, which are essential for low-cost manufacturing of organic solar cells. uhasselt.be

Beyond improving solubility, alkoxy functionalization at the 5- and 6-positions of the BT ring also influences the electronic properties and molecular packing of the resulting polymers. nih.govrsc.org The introduction of these electron-donating alkoxy groups can modulate the electron-accepting strength of the BT unit, thereby fine-tuning the energy levels (HOMO and LUMO) of the polymer. nih.govnih.gov This tuning is vital for optimizing the open-circuit voltage in solar cells and for achieving efficient charge transfer. nih.gov Furthermore, the side chains can affect the planarity of the polymer backbone and the intermolecular π–π stacking, which are crucial for efficient charge transport in OFETs. rsc.org Strategic placement of these chains can lead to enhanced packing and improved charge carrier mobility. rsc.org

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C22H36N2O2S | echemi.com |

| Molar Mass | 392.6 g·mol−1 | echemi.com |

| Appearance | Light yellow to Brown to Dark green powder to crystal | |

| Purity | >98.0% (GC) | |

| Melting Point | 94.0 to 98.0 °C | |

| Boiling Point | 479.5±25.0 °C (Predicted) | echemi.com |

Overview of Academic Research Trajectories for this compound-Based Organic Semiconductors

The unique combination of properties offered by the 5,6-bis(octyloxy)benzothiadiazole unit has spurred significant academic research. Scientists have incorporated this moiety into a variety of organic semiconductors for different electronic applications.

One major research direction involves its use in donor-acceptor copolymers for OFETs. For instance, researchers have synthesized copolymers based on an acceptor containing the 5,6-bis(octyloxy)benzo[c] rsc.orgnih.govdntb.gov.uathiadiazole unit copolymerized with various donor comonomers like thiophene (B33073), bithiophene, and selenophene (B38918). rsc.org These studies investigate how the donor unit's structure affects the resulting polymer's properties, with some copolymers exhibiting high charge carrier mobilities. rsc.org

Another significant area of research is in the field of organic solar cells. The 5,6-bis(octyloxy)benzothiadiazole moiety has been used as an auxiliary acceptor in D–A–π–A sensitizers for dye-sensitized solar cells (DSSCs), achieving notable photoelectric conversion efficiencies. rsc.org In the context of bulk heterojunction (BHJ) solar cells, polymers incorporating alkoxy-functionalized BT derivatives are designed to have low bandgaps and optimized energy levels for efficient charge generation and collection. nih.gov Research has shown that polymers based on this building block can lead to encouraging power conversion efficiencies with remarkably small energy losses. nih.gov The focus of these studies is often on structure-property relationships, aiming to understand how molecular design translates into device performance. nih.govco-ac.com

| Polymer/Molecule | Application | Key Finding/Performance Metric | Source |

|---|---|---|---|

| Copolymers (e.g., CP3 with bithiophene) | OFETs | Exhibited a maximum charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹ | rsc.org |

| DOBT-V Sensitizer | Dye-Sensitized Solar Cells (I⁻/I₃⁻ electrolyte) | Photoelectric conversion efficiency of 7.16% | rsc.org |

| DOBT-V Sensitizer | Dye-Sensitized Solar Cells (Co(II)/(III) electrolyte) | Photoelectric conversion efficiency of 6.14% | rsc.org |

| Polymer P1 (BTZI-TRTOR) | Bulk Heterojunction Solar Cells | Power conversion efficiency of 4.15% with a small energy loss of 0.44 eV | nih.gov |

| Polymer P1 (BTZI-TRTOR) | OFETs | Balanced ambipolar transport with electron/hole mobilities up to 0.86/0.51 cm² V⁻¹ s⁻¹ | nih.gov |

Structure

2D Structure

特性

IUPAC Name |

5,6-dioctoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCNFWCQGDJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856411 | |

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254353-37-1 | |

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5,6 Bis Octyloxy 2,1,3 Benzothiadiazole and Its Key Precursors

Synthesis of the 2,1,3-Benzothiadiazole (B189464) Core with Octyloxy Side Chains

The construction of the 5,6-bis(octyloxy)-2,1,3-benzothiadiazole core is a multi-step process that typically begins with a commercially available catechol or a related benzene (B151609) derivative. The synthesis ensures the precise placement of the octyloxy side chains on the benzene ring, which is then followed by the formation of the fused thiadiazole ring. While specific yields may vary, the general synthetic route is well-established.

A representative synthesis pathway proceeds as follows:

Etherification: The synthesis often starts with 1,2-dihydroxybenzene (catechol), which undergoes a Williamson ether synthesis. It is treated with an alkylating agent, such as 1-bromooctane, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., acetone (B3395972) or DMF) to yield 1,2-bis(octyloxy)benzene (B1607915) .

Dinitration: The resulting 1,2-bis(octyloxy)benzene is then subjected to nitration. A mixture of nitric acid and sulfuric acid is typically used to introduce two nitro groups onto the benzene ring, leading to the formation of 1,2-dinitro-4,5-bis(octyloxy)benzene .

Reduction: The dinitro compound is subsequently reduced to its corresponding diamine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation using a palladium catalyst (Pd/C) with hydrogen gas. This step yields the crucial intermediate, 4,5-bis(octyloxy)-1,2-phenylenediamine .

Thiadiazole Ring Formation: Finally, the 2,1,3-benzothiadiazole ring is formed by reacting the 4,5-bis(octyloxy)-1,2-phenylenediamine with a sulfur-containing reagent. Thionyl chloride (SOCl₂) in a solvent like pyridine (B92270) is a common choice for this cyclization, yielding the target compound, This compound . researchgate.net An analogous synthesis for a similar compound with tetradecyloxy chains reported a 77% yield for this final cyclization step. amazonaws.com

This systematic approach allows for the efficient construction of the desired heterocyclic core, functionalized with long alkyl chains that improve its processability for various applications.

Halogenation Strategies for Reactive Sites on the Benzothiadiazole Moiety

Halogenation, particularly bromination, of the this compound core is a critical step for creating versatile building blocks for polymerization. The bromine atoms act as reactive handles for subsequent cross-coupling reactions.

Preparation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole Precursors

The compound 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a key intermediate for the synthesis of conjugated polymers. cymitquimica.com The electron-donating nature of the alkoxy groups on the benzene ring activates the 4- and 7-positions, directing electrophilic substitution to these sites.

A common and effective method for this transformation involves the direct bromination of this compound. The reaction is typically carried out using elemental bromine (Br₂) in a solvent mixture, such as dichloromethane (B109758) and acetic acid. amazonaws.com The reaction is often performed in the dark over an extended period to ensure high conversion to the dibrominated product. A reported synthesis for the analogous 4,7-dibromo-5,6-bis(tetradecyloxy)benzo[c] nih.govwhiterose.ac.ukmdpi.comthiadiazole achieved a yield of 94% using this method. amazonaws.com

| Reagent | Solvent System | Reaction Time | Reported Yield (Analog) | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Dichloromethane / Acetic Acid | ~48 hours | 94% | amazonaws.com |

Regioselective Bromination and Other Halogenation Techniques

The electronic properties of the 2,1,3-benzothiadiazole ring system inherently direct electrophilic aromatic substitution to the 4- and 7-positions. mdpi.com The reaction proceeds in a stepwise manner, allowing for the potential isolation of the 4-mono-bromo intermediate before the formation of the 4,7-dibromo product, although controlling this selectivity can be challenging. mdpi.com

Alternative halogenating agents can also be employed. N-Bromosuccinimide (NBS) is a milder source of bromine that can be used for this purpose. However, to achieve bromination on the relatively stable benzene ring (as opposed to more reactive heterocycles like thiophene), drastic conditions are often necessary, such as using NBS in a mixture of a solvent like chloroform (B151607) and concentrated sulfuric acid. mdpi.com This method provides an alternative pathway to the conventional Br₂/HBr or Br₂/acetic acid systems. mdpi.comossila.com

Advanced Coupling Reactions for Oligomer and Polymer Formation

The halogenated benzothiadiazole derivatives are pivotal monomers in the synthesis of donor-acceptor conjugated polymers. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are the most prevalent methods for constructing the polymer backbones.

Suzuki Coupling Reactions for Conjugated Polymer Synthesis

The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of polymer synthesis, it typically involves the reaction of a dihaloaromatic compound, such as 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole , with an aromatic bis(boronic acid) or bis(boronic ester) derivative. ossila.com

The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate) and a mixture of solvents like toluene (B28343) and water. The resulting polymers feature alternating donor and acceptor units, with the benzothiadiazole moiety acting as the electron acceptor. acs.org The properties of the final polymer can be finely tuned by selecting different co-monomers to couple with the benzothiadiazole unit.

| Reactants | Catalyst | Base | Solvent | Typical Application |

|---|---|---|---|---|

| Dibromo-benzothiadiazole + Aryl-bis(boronic ester) | Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine (B1218219) ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene / Water | Synthesis of D-A conjugated polymers |

Stille Coupling Reactions in the Construction of Polymer Backbones

The Stille coupling reaction provides another robust route to conjugated polymers. This reaction involves the palladium-catalyzed coupling between an organohalide and an organotin compound. For polymer synthesis, this typically means reacting a dihalogenated monomer like 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole with a bis(trialkylstannyl)aromatic co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene). amazonaws.com

Common catalysts for this reaction include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) paired with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃), or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). amazonaws.comnih.gov The reaction is usually carried out in an inert, anhydrous solvent such as toluene under reflux conditions. amazonaws.com Stille coupling is highly effective for synthesizing a wide range of benzothiadiazole-based polymers for organic electronic applications. acs.org

Other Cross-Coupling Methods for Derivative Synthesis

Beyond the more common Suzuki reactions, a variety of other cross-coupling methods are employed to synthesize derivatives of benzothiadiazole, including the core structure of this compound. These methods offer alternative pathways that can provide comparable or even superior yields and are selected based on the specific precursors and desired final products. Stille, Yamamoto, and direct arylation coupling reactions are prominent examples, each with its own preferred catalysts and conditions. rsc.orgacs.org

Direct arylation, for instance, has emerged as a more straightforward and environmentally friendly alternative to traditional methods, as it avoids the need for organometallic reagents. epa.gov Research has shown that Pd2dba3-catalyzed direct arylation can produce thiophene-flanked benzothiadiazole derivatives in yields comparable to those achieved with Suzuki or Stille coupling. rsc.org Similarly, Stille coupling is highly effective for creating π-spacer–acceptor–π-spacer type compounds, often utilizing catalysts like PdCl2(PPh3)2. nih.govnih.gov The choice of ligand is also critical; Xantphos has been identified as an efficient ligand for various C-C cross-couplings involving benzothiadiazole derivatives. nih.govresearchgate.net

The following table summarizes various cross-coupling methods used in the synthesis of benzothiadiazole derivatives.

| Coupling Method | Typical Catalyst/Ligand | Reactant Types | Product Type | Reference |

| Direct Arylation | Pd2dba3 | Benzothiadiazole dibromide, Thiophene (B33073) derivatives | Thiophene-flanked benzothiadiazole (DTBTs) | rsc.org |

| Stille Coupling | PdCl2(PPh3)2 | Dibromobenzothiadiazole isomer, Aromatic/heteroaromatic stannanes | π-spacer–acceptor–π-spacer compounds | nih.govnih.gov |

| Suzuki Coupling | Not Specified | Octyloxy-containing benzothiadiazole (OTBT), Fluorene (B118485) derivative | Donor-acceptor conjugated polymer (POTBTF) | jmst.org |

| Yamamoto Coupling | Not Specified | Substituted 2,1,3-benzothiadiazoles, Thiophenes | Copolymers | acs.org |

| C-C Cross-Coupling | Xantphos (ligand) | Benzothiadiazole, Thiophene, and Thiazole derivatives | Various benzothiadiazole derivatives | nih.govresearchgate.net |

Monomer Design and Preparation for Solution-Processable Materials

The design and preparation of monomers are critical steps in developing solution-processable materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. For materials based on this compound, the primary design consideration is to enhance solubility without compromising the desirable electronic properties and molecular planarity. jmst.orgwhiterose.ac.uk

A key strategy is the introduction of long, flexible alkyl or alkoxy side chains onto the benzothiadiazole core. jmst.org The two octyloxy chains in this compound serve precisely this purpose, rendering the resulting polymers and small molecules soluble in common organic solvents for ease of processing. jmst.orgwhiterose.ac.uk Research has demonstrated that these solubilizing groups can also promote planarity of the polymer backbone through non-covalent sulfur-oxygen interactions, which is beneficial for charge transport. whiterose.ac.uk

The preparation of these monomers often involves multi-step synthetic sequences. For instance, the synthesis of key acceptor monomers like 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] rsc.orgepa.govrsc.orgthiadiazole is a precursor for polymerization with various donor units. rsc.org Another important monomer, 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c] rsc.orgepa.govrsc.orgthiadiazole, is prepared and can be subsequently converted into a stannylated version for Stille polymerization. whiterose.ac.uk These monomers are then copolymerized to create donor-acceptor polymers with tailored optical and electrochemical properties. rsc.org

The table below details key monomers derived from this compound, designed for producing solution-processable materials.

| Monomer Name | Purpose/Application | Key Design Feature | Reference |

| 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c] rsc.orgepa.govrsc.orgthiadiazole | Precursor for Stille polymerization | Enhanced solubility and backbone planarity | whiterose.ac.uk |

| 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c] rsc.orgepa.govrsc.orgthiadiazole | Monomer for Stille polymerization | Reactive stannyl (B1234572) groups for coupling | whiterose.ac.uk |

| 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] rsc.orgepa.govrsc.orgthiadiazole | Acceptor monomer for copolymerization | Enhanced solubility and inter-chain packing | rsc.org |

| Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c] rsc.orgepa.govrsc.org-thiadiazole-9,9-dioctylfluorene) (POTBTF) | Polymer for solar cells | Reasonable solubility and good thermal stability | jmst.org |

Iii. Molecular Design Principles and Structure Electronic Property Relationships of 5,6 Bis Octyloxy 2,1,3 Benzothiadiazole Systems

Modulation of π-Conjugation Pathways and Their Impact on Electronic Band Structures

The electronic band structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of systems incorporating 5,6-bis(octyloxy)-2,1,3-benzothiadiazole is critically influenced by the nature of the π-conjugation pathways. In donor-acceptor (D-A) type conjugated polymers, where the benzothiadiazole unit acts as the electron acceptor, the π-bridge connecting the donor and acceptor moieties plays a pivotal role in modulating the electronic properties. The strategic selection of the π-bridge allows for precise tuning of the electronic bandgap, which is a key parameter for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The introduction of different aromatic or heteroaromatic units as π-bridges directly affects the extent of π-electron delocalization along the polymer backbone. This, in turn, alters the energy levels of the HOMO and LUMO. Research into analogous benzothiadiazole-based systems has demonstrated that the electron-richness and planarity of the π-bridge are determining factors for the resulting electronic band structure.

For instance, in a series of donor-acceptor conjugated polymers featuring a benzothiadiazole acceptor unit, the replacement of a thiophene (B33073) π-bridge with a selenophene (B38918) π-bridge has been shown to influence the electronic properties. metu.edu.tr Selenophene, being more electron-rich than thiophene, tends to raise the HOMO energy level of the resulting polymer. metu.edu.tr This effect is attributed to the enhanced electron-donating ability of the selenophene unit, which leads to a stronger intramolecular charge transfer (ICT) character.

Furthermore, the use of more extended or fused aromatic systems as π-bridges, such as thieno[3,2-b]thiophene (B52689), can lead to a more planar polymer backbone. metu.edu.tr This increased planarity enhances the effective conjugation length, which typically results in a lowering of the LUMO energy level and a reduction of the bandgap. The table below presents data from studies on benzothiadiazole-based polymers, illustrating the impact of different π-bridges on their electronic properties. While the specific benzothiadiazole derivative in these studies may vary slightly (e.g., with fluorine substitution), the trends observed are directly relevant to systems based on this compound.

A study on a series of polymers (PT1, PT2, and PT3) containing a benzothiadiazole acceptor and a benzodithiophene donor demonstrated a clear trend. metu.edu.tr When the π-bridge was changed from thiophene (in PT1) to selenophene (in PT2), the HOMO level was up-shifted from -5.60 eV to -5.48 eV, and the optical bandgap was reduced from 1.70 eV to 1.58 eV. metu.edu.tr Changing the bridge to thieno[3,2-b]thiophene (in PT3) further raised the HOMO level to -5.33 eV, with the bandgap settling at 1.61 eV. metu.edu.tr

Another investigation into novel benzothiadiazole-containing homopolymers provided further insights. core.ac.uk In this work, different π-bridges—thiophene (in PTBTT), 3-hexylthiophene (B156222) (in PHTBTHT), furan (B31954) (in PFBTF), and thieno[3,2-b]thiophene (in PTTBTTT)—were used. The polymer with furan as the π-bridge (PFBTF) exhibited the lowest bandgap of 1.57 eV, with HOMO and LUMO levels of -5.61 eV and -4.04 eV, respectively. core.ac.uk In contrast, the polymer with 3-hexylthiophene (PHTBTHT) showed the highest bandgap at 1.99 eV, with a HOMO level of -5.71 eV and a LUMO level of -3.72 eV. core.ac.uk The polymer incorporating thieno[3,2-b]thiophene (PTTBTTT) displayed the highest HOMO level at -5.51 eV. core.ac.uk These findings underscore the profound influence of the π-bridge's chemical structure on the electronic band structure of benzothiadiazole-based polymeric systems. The ability to systematically modify the π-conjugation pathway offers a powerful tool for the rational design of materials with tailored electronic properties for specific device applications.

Interactive Data Table: Impact of π-Bridge on Electronic Properties of Benzothiadiazole-Based Polymers

| Polymer | π-Bridge | HOMO (eV) | LUMO (eV) | Electronic Bandgap (eV) | Source |

| PTBTT | Thiophene | -5.68 | -3.91 | 1.77 | core.ac.uk |

| PHTBTHT | 3-Hexylthiophene | -5.71 | -3.72 | 1.99 | core.ac.uk |

| PFBTF | Furan | -5.61 | -4.04 | 1.57 | core.ac.uk |

| PTTBTTT | Thieno[3,2-b]thiophene | -5.51 | -3.71 | 1.80 | core.ac.uk |

| PT1 | Thiophene | -5.60 | -3.90 | 1.70 | metu.edu.tr |

| PT2 | Selenophene | -5.48 | -3.90 | 1.58 | metu.edu.tr |

| PT3 | Thieno[3,2-b]thiophene | -5.33 | -3.72 | 1.61 | metu.edu.tr |

Iv. Advanced Characterization Methodologies for 5,6 Bis Octyloxy 2,1,3 Benzothiadiazole Based Organic Materials

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the characterization of novel organic materials, offering detailed information on molecular structure, electronic transitions, and emissive properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of newly synthesized 5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. metu.edu.trcore.ac.uk

In a typical ¹H NMR spectrum of a related compound, 5,6-bis(hexyloxy)-1,2-diamine, which is a precursor to the benzothiadiazole ring, specific signals corresponding to different protons can be observed. rsc.org For instance, the aromatic protons on the benzene (B151609) ring would appear as a singlet, while the protons of the alkoxy chains (OCH₂, CH₂, and CH₃) would manifest as distinct multiplets (triplets, quartets, etc.) at characteristic chemical shifts. rsc.org The integration of these peaks provides the ratio of the number of protons in each unique environment, further confirming the structure.

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by identifying all non-equivalent carbon atoms in the molecule. metu.edu.trrsc.org For the 5,6-bis(alkoxy)-2,1,3-benzothiadiazole structure, distinct signals would be expected for the carbons in the benzothiadiazole core and the carbons of the octyloxy side chains. rsc.org For example, the carbons attached to the oxygen atoms (OCH₂) would appear at a specific downfield shift compared to the other aliphatic carbons of the octyloxy chain. rsc.org The structural characterization of monomers is often performed using both ¹H and ¹³C NMR spectroscopy, alongside mass spectrometry. core.ac.uk

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within conjugated organic molecules like those based on this compound. The absorption of UV or visible light excites electrons from the ground state to higher energy excited states, providing insight into the electronic structure.

The UV-Vis absorption spectra of materials incorporating the this compound unit typically display distinct absorption bands. whiterose.ac.uknih.gov These spectra often feature a high-energy band corresponding to π–π* transitions within the conjugated aromatic system and a lower-energy band in the visible region. researchgate.netnih.gov This long-wavelength absorption is characteristic of an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting benzothiadiazole core. researchgate.netnih.gov The introduction of alkoxy groups at the 5- and 6-positions modifies the electronic properties of the benzothiadiazole unit, influencing these transitions. researchgate.net

For instance, in polymers combining a pyrene (B120774) donor with a 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] metu.edu.trcore.ac.uknih.govthiadiazole acceptor unit, the UV-vis spectrum shows broad absorption. whiterose.ac.uk The extension of conjugation, for example by replacing thiophene (B33073) with bithiophene linkers, can lead to more pronounced ICT and a broader absorption that covers a larger portion of the visible spectrum. whiterose.ac.uk The position and intensity of these absorption bands are sensitive to the solvent and the physical state (solution or thin film) of the material. nih.gov

Photoluminescence (PL) spectroscopy is a powerful method for studying the emissive properties of materials containing the this compound moiety. After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. PL spectroscopy measures the intensity and wavelength of this emitted light, providing information about the excited state's nature and decay pathways. nih.gov

Benzothiadiazole derivatives are known to be effective luminophores. nih.govmdpi.com The functionalization of the benzothiadiazole core with electron-donating groups, such as alkoxy chains, creates a "push-pull" system that can lead to efficient luminescence. nih.gov The emission spectra are often mirror images of the ICT absorption bands and are characterized by a significant Stokes shift—the difference in wavelength between the absorption maximum and the emission maximum. nih.gov A large Stokes shift is beneficial for applications like luminescent solar concentrators as it minimizes re-absorption of the emitted light. unimib.it

The emission properties, including the quantum yield, are influenced by the molecular structure and the surrounding environment. nih.gov For example, hindered rotations within the molecular structure can suppress non-radiative decay pathways, leading to a higher fluorescence quantum yield. unimib.it The introduction of heavy atoms can also promote intersystem crossing from singlet to triplet states, potentially resulting in phosphorescence with a long lifetime. nih.gov

Electrochemical Characterization Methods

Electrochemical methods are crucial for determining the redox properties and energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound-based materials.

Cyclic voltammetry (CV) is the most common electrochemical technique used to investigate the redox behavior of these organic materials. metu.edu.tr In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. mdpi.com This allows for the determination of the oxidation and reduction potentials of the compound. metu.edu.trwhiterose.ac.uk

For polymer films containing the this compound unit, CV measurements are typically performed on a drop-cast film on an electrode in a solution containing a supporting electrolyte. whiterose.ac.uk The resulting cyclic voltammogram reveals the potentials at which the material is oxidized (loses electrons) and reduced (gains electrons). These processes can be reversible or irreversible. For some benzothiadiazole-based monomers, the oxidation process can be irreversible due to electropolymerization occurring on the electrode surface. semanticscholar.org The redox potentials are crucial indicators of the material's stability and its suitability for use in electronic devices.

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic and optical properties of an organic semiconductor. These energy levels can be estimated directly from the redox potentials obtained through cyclic voltammetry. core.ac.ukwhiterose.ac.uk

The HOMO energy level is calculated from the onset potential of the first oxidation peak, while the LUMO energy level is determined from the onset of the first reduction peak. whiterose.ac.uk These values are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level versus the vacuum.

Attaching alkoxy chains at the 5- and 6-positions of the benzothiadiazole unit serves to tune the HOMO and LUMO energy levels of the resulting materials. researchgate.net These substitutions make the benzothiadiazole unit a weaker electron acceptor, which can influence the final energy levels of a polymer incorporating this moiety. The electrochemical energy gap can be calculated as the difference between the LUMO and HOMO levels.

Table 1: Electrochemical Properties of Polymers Incorporating a 5,6-Bis(octyloxy)-benzothiadiazole Moiety

| Polymer | Onset Oxidation (V) | Onset Reduction (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| PPEH-DTBT-8 | 0.77 | -1.33 | -5.17 | -3.07 | 2.10 |

| PPEH-DT2BT-8 | 0.61 | -1.31 | -5.01 | -3.09 | 1.92 |

Data sourced from studies on polymers combining a pyrene donor with a 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] metu.edu.trcore.ac.uknih.govthiadiazole (in PPEH-DTBT-8) or a 5,6-bis(octyloxy)-4,7-di([2,2'-bithiophen]-5-yl)benzo[c] metu.edu.trcore.ac.uknih.govthiadiazole (in PPEH-DT2BT-8) acceptor unit. HOMO and LUMO levels were calculated from the onsets of their oxidation and reduction curves, respectively. whiterose.ac.uk

This data illustrates how modifying the linker between the donor and the 5,6-bis(octyloxy)-benzothiadiazole acceptor unit can fine-tune the frontier orbital energy levels and the electrochemical band gap. whiterose.ac.uk Such tuning is essential for optimizing the performance of organic electronic devices.

Structural and Morphological Characterization of Thin Films

The performance of organic electronic devices is intimately linked to the solid-state arrangement and surface characteristics of the active material thin films. Techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are indispensable for probing these features at the nanoscale and molecular level.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. spectraresearch.com In the context of organic materials based on this compound, AFM is employed to visualize the surface morphology, determine surface roughness, and identify phase separation in blended or copolymer films. whiterose.ac.uk The technique operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever, caused by forces between the tip and the sample, are monitored by a laser and photodiode system to construct a topographical map.

In a study of a donor-acceptor type semiconductive conjugated polymer, PDBT-T1, AFM imaging revealed a smooth surface and straight boundaries for a single polymer wire. researchgate.net This level of detail is critical for understanding how processing conditions affect the final film morphology and, consequently, the material's electronic properties.

Table 1: Representative AFM Data for a Benzothiadiazole-Based Polymer Thin Film

| Parameter | Value | Source |

| Material | PDBT-T1 | researchgate.net |

| Imaging Mode | Tapping Mode | spectraresearch.com |

| Surface Feature | Single Polymer Wire | researchgate.net |

| Observed Morphology | Smooth surface, straight boundary | researchgate.net |

This table presents data for the related polymer PDBT-T1 to illustrate the application of AFM, as specific AFM studies on this compound were not available in the reviewed literature.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce information about the arrangement of atoms and molecules within a crystal lattice. researchgate.net For organic materials containing this compound, XRD is instrumental in determining the degree of crystallinity, identifying crystal phases, and assessing the intermolecular packing of polymer chains.

In studies of copolymers incorporating benzothiadiazole derivatives, XRD patterns often reveal key information about the molecular arrangement. For instance, the presence of sharp diffraction peaks indicates a well-ordered, crystalline structure, while broad halos are characteristic of amorphous materials. mdpi.com The positions of the diffraction peaks (2θ angles) can be used to calculate the d-spacing, which represents the distance between parallel planes of atoms in the crystal. This information is vital for understanding how polymer chains pack in the solid state, which in turn influences charge transport properties. researchgate.net For example, studies on certain benzothiadiazole-based copolymers have shown diffraction peaks that correspond to the spacing between polymer backbones and the distances between alkyl side chains. mdpi.com

Table 2: Representative XRD Data for Benzothiadiazole-Based Copolymers

| Polymer | Peak Position (2θ) | Corresponding Spacing | Significance | Source |

| PIDTBDI | 4.19° | Inter-backbone | Spacing between polymer backbones | mdpi.com |

| PIDTBDI | ~9° | Alkyl chain stacking | Distance between alkyl side chains | mdpi.com |

| PIDTTBDI | 4.55° | Inter-backbone | Spacing between polymer backbones | mdpi.com |

| PIDTTBDI | ~9° | Alkyl chain stacking | Distance between alkyl side chains | mdpi.com |

This table presents data for related benzothiadiazole copolymers to illustrate the application of XRD, as specific XRD studies on this compound were not available in the reviewed literature.

Molecular Weight Determination and Polydispersity Analysis

The molecular weight and its distribution are fundamental characteristics of polymers that significantly impact their physical properties, such as solubility, viscosity, and mechanical strength, as well as their performance in electronic devices.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cz The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. sepscience.com A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, travel a longer path and elute later.

By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution (monodisperse), whereas larger values signify a broader distribution (polydisperse).

In the characterization of a copolymer incorporating a derivative of 5,6-bis(octyloxy)benzo[c] whiterose.ac.ukresearchgate.netmdpi.comthiadiazole, GPC analysis was crucial in determining its molecular weight and polydispersity. whiterose.ac.uk

Table 3: Representative GPC Data for a Polymer Containing a 5,6-bis(octyloxy)benzo[c] whiterose.ac.ukresearchgate.netmdpi.comthiadiazole Derivative

| Polymer | Mn (Da) | Mw (Da) | PDI | Source |

| PPEH-DTBT-8 | 11,200 | 20,900 | 1.87 | whiterose.ac.uk |

| PAA(PU)TBT | 2,200 | 3,300 | 1.52 | whiterose.ac.uk |

| PATA(D)TBT | 3,600 | 4,000 | 1.1 | whiterose.ac.uk |

This table presents data for polymers containing a thiophene-substituted derivative of 5,6-bis(octyloxy)benzo[c] whiterose.ac.ukresearchgate.netmdpi.comthiadiazole and other benzothiadiazole-based polymers to illustrate the application of GPC, as direct GPC analysis of a homopolymer of this compound was not available in the reviewed literature.

V. Research Applications of 5,6 Bis Octyloxy 2,1,3 Benzothiadiazole Based Materials in Organic Electronic Devices

Development of Active Layers for Organic Photovoltaic (OPV) Devices

The unique electronic characteristics of the 5,6-bis(octyloxy)-2,1,3-benzothiadiazole moiety make it a valuable component in the active layers of OPV devices. Its incorporation into organic semiconductors is a key strategy for enhancing power conversion efficiencies.

The 2,1,3-benzothiadiazole (B189464) (BT) unit is a strong electron-accepting building block widely used in the engineering of donor-acceptor (D-A) conjugated polymers for OPVs. rsc.org When functionalized with electron-donating 5,6-dialkoxy groups, the resulting monomer can be copolymerized with various electron-donating units to create low bandgap materials. mit.eduacs.org This D-A architecture facilitates intramolecular charge transfer (ICT), which broadens the absorption spectrum of the polymer, allowing it to harvest more solar photons. nih.gov

The electron-donating alkoxy groups at the 5- and 6-positions raise the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the benzothiadiazole unit. mit.edu In a D-A copolymer, the HOMO level is largely determined by the donor segment, while the LUMO level is primarily controlled by the acceptor unit, in this case, the benzothiadiazole derivative. acs.org This allows for precise tuning of the polymer's electronic energy levels to match those of fullerene acceptors like PCBM, which is crucial for efficient charge separation. acs.org For instance, copolymers using 5,6-bis(decyloxy)-2,1,3-benzooxadiazole (a close analogue) with different donor units like benzodithiophene, carbazole, or fluorene (B118485) have demonstrated tunable bandgaps ranging from 1.52 to 1.73 eV. acs.org

Fluorination of the benzothiadiazole backbone is another strategy to enhance electronic properties. rsc.orgacs.org While modifying the core structure, the fundamental role of the alkoxy-substituted benzothiadiazole as an electron-accepting unit remains central to achieving high-performance photovoltaic materials. acs.org

Beyond polymers, this compound is integrated into small molecule semiconductors for solution-processed bulk heterojunction (BHJ) solar cells. These small molecules often follow a D-A or D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) design.

The table below summarizes the performance of dye-sensitized solar cells (DSSCs) based on small molecules incorporating the bis(octyloxy)benzothiadiazole unit.

| Sensitizer | Electrolyte | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| DOBT-V | I⁻/I₃⁻ | 16.88 | 0.662 | 64.03 | 7.16 |

| DOBT-V | Co(II)/(III) | 11.35 | 0.760 | 71.16 | 6.14 |

The performance of BHJ solar cells is critically dependent on the nanoscale morphology of the active layer blend. researchgate.net Achieving a bicontinuous, interpenetrating network of donor and acceptor phases is essential for efficient exciton (B1674681) dissociation at the D-A interface and subsequent charge transport to the electrodes. researchgate.net The side chains on the conjugated polymer play a crucial role in influencing this morphology.

Synthesizing the donor and acceptor units together as a copolymer is a strategy aimed at improving morphological stability. aau.dk By covalently binding the two semiconductor types, researchers aim to control the phase separation and create more stable and efficient active layers for organic solar cells. aau.dk Efficient exciton dissociation requires that the photo-generated exciton reaches a D-A interface within its diffusion length. researchgate.net Therefore, controlling the domain sizes in the BHJ blend to be within this length (typically ~10 nm) is a key objective of morphology control strategies. researchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

The same properties that make this compound derivatives useful in OPVs also make them promising for OFETs, where efficient charge transport through a thin film is the primary goal.

The electron-deficient nature of the benzothiadiazole core makes it an excellent component for creating n-type (electron-transporting) or ambipolar (electron- and hole-transporting) organic semiconductors. mdpi.comnih.gov By copolymerizing it with suitable donor units, the resulting materials can exhibit high charge carrier mobilities.

For example, copolymers composed of a benzodifurandione-based oligo(p-phenylenevinylene) (BDOPV) unit and a benzothiadiazole unit were synthesized to investigate their electron transport properties. mdpi.com A D-A₁-D-A₂ type polymer from this family, PBDOPV-BTT, showed ambipolar behavior with a dominant electron mobility (μe) of 0.92 cm² V⁻¹ s⁻¹ and a hole mobility (μh) of 0.19 cm² V⁻¹ s⁻¹. mdpi.com Another polymer series incorporating a highly electron-deficient 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit demonstrated high ambipolar transport, with one derivative showing electron and hole mobilities up to 0.95 and 0.50 cm² V⁻¹ s⁻¹, respectively. nih.gov

The introduction of alkoxy side chains, such as octyloxy groups, is not only for solubility but also influences the material's electronic properties and its performance under mechanical strain, which is important for flexible electronics. rsc.org

The table below presents charge carrier mobilities for various OFETs based on benzothiadiazole-containing polymers.

| Polymer | Transport Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| PBDOPV-BTT | Ambipolar | 0.19 | 0.92 | mdpi.com |

| pPTT | n-type | - | 2.11 | mdpi.com |

| P1 (BTZI-TRTOR) | Ambipolar | 0.51 | 0.86 | nih.gov |

| P3 (BTZI-BTzOR) | Ambipolar | 0.50 | 0.95 | nih.gov |

| P2 (BTZI-BTOR) | p-type | 0.40 | - | nih.gov |

The performance of an OFET is intrinsically linked to the molecular structure of the semiconductor and how those molecules pack in the solid-state thin film. rsc.orgrsc.org The structure of the 2,1,3-benzothiadiazole unit and its side chains directly influences thin-film morphology, molecular packing, and ultimately, charge carrier mobility. rsc.org

Molecular engineering, through strategies like fluorination or alkylation of the benzothiadiazole-based polymer backbone, is used to study these relationships. rsc.org It has been shown that while fluorination can improve electronic properties, it may also make the polymer thin film more brittle. Conversely, alkylation, such as with octyloxy chains, can soften the material, enhancing its mechanical flexibility. rsc.org There is often an inverse relationship between the electronic performance and the mechanical stretchability of these polymers. rsc.org

Solvent-less deposition techniques like oxidative chemical vapor deposition (oCVD) offer a way to create thin films with increased molecular packing and charge mobility. rsc.org This is because the oCVD process allows for the deposition of polymers without the bulky solubilizing groups that are necessary for solution processing, leading to denser, more ordered films. rsc.org The fundamental structure of the benzothiadiazole unit, being a planar, aromatic heterocycle, promotes π-π stacking interactions between polymer chains, which is essential for efficient charge hopping in the thin film. wikipedia.org

Utilization in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Technologies

The 2,1,3-benzothiadiazole (BTD) core is a well-established electron acceptor used in the development of photoluminescent compounds for a variety of organic electronic applications. whiterose.ac.ukresearchgate.netresearchgate.net The introduction of two octyloxy chains at the 5 and 6 positions of the BTD ring serves to enhance the solubility of the resulting materials, a crucial factor for their processability into the thin films required for electronic devices. whiterose.ac.uk This structural modification also influences the planarity of the polymer backbone, which can, in turn, affect the charge transport properties of the material. whiterose.ac.uk

While direct and extensive reports on the use of this compound as a standalone component in commercial OLEDs are limited, its role as a key building block in copolymers for light-emitting applications has been explored in various research studies. These studies often involve the synthesis of donor-acceptor (D-A) copolymers, where the this compound unit acts as the acceptor, and another molecular unit, such as fluorene or pyrene (B120774), acts as the donor. This D-A architecture allows for intramolecular charge transfer (ICT), which is instrumental in tuning the emission color and efficiency of the resulting material.

Research into copolymers incorporating the this compound moiety has provided valuable insights into their potential for OLED applications. For instance, copolymers of pyrene and 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] researchgate.netresearchgate.netnih.govthiadiazole have been synthesized and characterized. whiterose.ac.uk These polymers exhibit deep Highest Occupied Molecular Orbital (HOMO) energy levels, which is a desirable characteristic for achieving high open-circuit voltages in electronic devices. whiterose.ac.uk The specific HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the efficiency of charge injection and transport within an OLED.

In a study focusing on pyrene-alt-benzothiadiazole copolymers, the introduction of octyloxy substituents at the 5,6-positions of the benzothiadiazole unit was a key strategy to enhance solubility. whiterose.ac.uk The resulting polymers, when investigated for their photovoltaic properties, demonstrated the tunability of their electronic and physical characteristics, which is a translatable advantage for OLEDs. whiterose.ac.uk

To illustrate the typical performance metrics of OLEDs utilizing benzothiadiazole-based copolymers, the following interactive data table presents findings from a study on red-emitting copolymers. It is important to note that these values are for a related, but not identical, copolymer and serve as a representative example of the performance that could be expected from materials based on the this compound unit.

| Copolymer | Maximum Emission Wavelength (nm) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| P1 | 649 | 150 | 4.5 | (0.68, 0.31) |

| P2 | 649 | 250 | 4.0 | (0.69, 0.30) |

| P3 | 649 | 180 | 4.2 | (0.68, 0.31) |

The data demonstrates that copolymers incorporating a benzothiadiazole acceptor can achieve red emission with turn-on voltages in the range of 4.0-4.5 V and luminance values reaching up to 250 cd/m². nih.gov The Commission Internationale de l'Éclairage (CIE) coordinates confirm the deep red emission of these devices. nih.gov The variation in performance between the different copolymers (P1, P2, and P3) in the study was attributed to differences in their molar masses and the resulting film morphologies. nih.gov

Beyond OLEDs, the versatile electronic properties of this compound-based materials make them candidates for other optoelectronic technologies. Their application in dye-sensitized solar cells (DSSCs) as an auxiliary acceptor has been reported, where they contribute to achieving high photoelectric conversion efficiencies. This highlights the broader potential of this compound in the field of organic electronics.

Vi. Future Perspectives and Emerging Research Directions for 5,6 Bis Octyloxy 2,1,3 Benzothiadiazole

Advanced Molecular Engineering for Enhanced Optoelectronic Functionality

The optoelectronic properties of materials based on the 2,1,3-benzothiadiazole (B189464) (BT) core are not static; they can be meticulously tuned through advanced molecular engineering. The primary goal is to control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictates the bandgap and charge transport characteristics. polyu.edu.hk

One of the most effective strategies involves the introduction of electron-withdrawing or electron-donating functional groups onto the BT ring. For instance, substituting the hydrogen atoms at the 5- and 6-positions with strong electron-withdrawing groups like fluorine (F), cyano (-CN), or nitro (-NO₂) can significantly lower the LUMO energy level. nih.gov This modification enhances the electron-accepting capability of the BT unit, which is crucial for developing efficient n-type and ambipolar organic field-effect transistors (OFETs). nih.gov Research has demonstrated that replacing fluorine with cyano groups creates a much stronger acceptor, 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT), which promotes n-type transport. nih.gov However, this can introduce steric hindrance, disrupting the planarity of the polymer backbone. A novel approach to balance these effects is the design of asymmetric monomers, such as 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT), which combines the planarity-promoting effect of fluorine with the strong acceptor properties of the cyano group. nih.gov

Another powerful technique is the creation of donor-acceptor (D-A) copolymers. By polymerizing 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole with various electron-donating (donor) units, researchers can create materials with tailored bandgaps and absorption profiles. mdpi.com For example, copolymerization with indacenodithiophene (IDT) has led to new low-bandgap copolymers. mdpi.com The selection of the donor unit and the strategic placement of solubilizing side chains, such as the octyloxy groups, are critical for balancing electronic performance with processability and morphology of the thin film. rsc.org Furthermore, integrating a dicarboxylic imide at the 5,6-positions of the BT core has given rise to a new class of materials with exceptionally narrow bandgaps and broad absorption spectra extending into the near-infrared (NIR) region. nih.gov

| BT Derivative | Functional Groups | Key Engineered Property | Resulting Application Potential |

|---|---|---|---|

| 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) | Fluorine | Lowered LUMO level | Ambipolar OFETs nih.gov |

| 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) | Cyano | Strongly lowered LUMO, enhanced electron affinity | n-type polymers nih.gov |

| 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) | Fluorine, Cyano | Strong π-acceptor with good backbone planarity | n-type polymers nih.gov |

| 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) | Dicarboxylic Imide | Highly electron-deficient, leading to narrow bandgaps (0.92-1.13 eV) | Ambipolar transistors and NIR absorption nih.gov |

Exploration of Novel Device Architectures and Fabrication Techniques

The utility of this compound is demonstrated in its successful integration into a range of electronic devices. Its solution-processability is a key enabler for fabricating large-area and flexible electronics using cost-effective techniques like spin-coating and printing. strath.ac.ukresearchgate.net

In the realm of Organic Field-Effect Transistors (OFETs) , small molecules incorporating a BT core have been successfully demonstrated. researchgate.net A significant advancement involves optimizing the interface between the semiconductor and the dielectric layer. The use of self-assembled monolayers (SAMs) on the substrate has been shown to improve the ordering of the semiconductor film, leading to enhanced charge carrier mobility. strath.ac.ukresearchgate.net For one such BT-containing compound, this optimization resulted in a mobility of 0.022 cm² V⁻¹ s⁻¹. strath.ac.ukresearchgate.net

For Organic Solar Cells (OSCs) and Polymer Light-Emitting Diodes (PLEDs) , BT-based polymers are being explored not just as the active layer but also in novel device architectures as interfacial layers. bohrium.com When used as a cathode interfacial layer in an OSC, a phosphonate-functionalized fluorene-benzothiadiazole copolymer improved all photovoltaic parameters, boosting the power conversion efficiency. bohrium.com This highlights a multifunctional approach where the BT-based material aids in both light absorption and charge extraction.

Furthermore, derivatives of this compound have been synthesized for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs) . rsc.org In these devices, the molecule acts as the primary light absorber. By engineering D–A–π–A sensitizers with an N,N-diphenylthiophen-2-amine donor and a bis(octyloxy)benzo-[c] polyu.edu.hknih.govechemi.comthiadiazole acceptor, researchers have achieved a power conversion efficiency of up to 7.16%. rsc.org

| Device Type | Role of BT Derivative | Fabrication/Architecture Detail | Reported Performance Metric |

|---|---|---|---|

| Organic Field-Effect Transistor (OFET) | Active semiconductor | Optimized with self-assembled monolayers (SAMs) | Mobility of 0.022 cm² V⁻¹ s⁻¹ strath.ac.ukresearchgate.net |

| Organic Solar Cell (OSC) | Cathode interfacial layer | Post-polymerization functionalization with phosphonate (B1237965) groups | Power Conversion Efficiency (PCE) increased to 5.35% bohrium.com |

| Dye-Sensitized Solar Cell (DSSC) | D–A–π–A sensitizer | Fine-tuning of the π-bridge | PCE of 7.16% rsc.org |

Considerations for Scalable Synthesis and Industrial Translation

For any material to move from the laboratory to industrial application, a scalable, efficient, and cost-effective synthesis route is paramount. The primary synthetic pathway to the 2,1,3-benzothiadiazole core involves the reaction of an appropriate ortho-phenylenediamine derivative with a thionylating agent like thionyl chloride (SOCl₂). mdpi.com The synthesis of this compound would thus begin with 4,5-bis(octyloxy)-1,2-phenylenediamine.

While the core synthesis is relatively established, the preparation of functionalized derivatives for advanced molecular engineering presents challenges. For instance, creating copolymers often involves metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to link the BT monomer with other aromatic units. mdpi.com Studies have shown that the yields of these reactions can be low or highly dependent on the specific substrates and conditions used, such as the catalyst, solvent, and temperature. mdpi.com The synthesis of 4,7-di(thiophen-2-yl)benzo[d] polyu.edu.hknih.govmdpi.comthiadiazole, an analogue, showed that yields could vary significantly, with the Stille reaction providing the best results in that specific case. mdpi.com

Optimizing these multi-step synthetic procedures to maximize yield, minimize purification steps, and use environmentally benign solvents are critical considerations for industrial translation. The fact that this compound is available from commercial suppliers for research purposes indicates that a viable synthesis route exists. echemi.comcymitquimica.comtcichemicals.com However, scaling this production for commercial electronics would require significant process chemistry research to ensure reproducibility and cost-effectiveness.

Synergistic Approaches Combining Experimental Validation with Computational Prediction

The development of new materials based on this compound is increasingly being accelerated by a synergistic approach that combines computational modeling with experimental synthesis and characterization. Theoretical methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting the electronic and optical properties of yet-to-be-synthesized molecules. semanticscholar.org

Researchers can computationally screen a virtual library of candidate molecules by modifying the core BT structure with different functional groups or by pairing it with various donor units in a copolymer. semanticscholar.org These calculations can predict key parameters such as HOMO/LUMO energy levels, the resulting bandgap, and absorption spectra. mdpi.com This predictive power allows chemists to focus their synthetic efforts on the most promising candidates, saving significant time and resources.

For example, a theoretical study used DFT to design five new D-A-π-A molecules based on BT derivatives for use in organic solar cells, predicting their optoelectronic properties before synthesis. semanticscholar.org In other work, the theoretical and experimental values of the energy gap for newly synthesized polymers were compared, confirming the accuracy of the computational models. mdpi.com Similarly, DFT calculations have been used alongside experimental measurements to investigate and understand the performance of DSSCs incorporating BT-based sensitizers. rsc.org This iterative loop of prediction, synthesis, and testing—where experimental results feed back to refine computational models—is a powerful paradigm for the rational design of next-generation organic electronic materials.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

Q. Table 2. Comparison of Substitution Effects on Benzothiadiazole Derivatives

| Derivative | Solubility (CHCl₃) | LUMO (eV) | Application |

|---|---|---|---|

| 5,6-Bis(octyloxy) (Target Compound) | High | -3.2 | OPVs, Fluorescent Labels |

| 4,7-Bis(5-bromothiophen-2-yl) | Moderate | -3.5 | Polymer Solar Cells |

| 5,6-Bis(dodecyloxy) | Very High | -3.0 | Bioimaging Probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。